

Bis-Mal-PEG3 molecular weight and spacer arm length

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis-Mal-PEG3*

Cat. No.: *B606164*

[Get Quote](#)

An In-Depth Technical Guide to Bis-Maleimide-PEG3: Properties and Applications

Introduction

In the field of bioconjugation, the precise and stable linking of biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Bis-Maleimide-PEG3 (BM(PEG)3), also known as 1,11-bismaleimido-triethyleneglycol, is a homobifunctional crosslinking reagent that has gained prominence for its utility in covalently linking molecules via sulfhydryl groups.^[1] Its structure features two maleimide groups at either end of a hydrophilic, three-unit polyethylene glycol (PEG) spacer.^[1] This configuration provides a balance of reactivity, solubility, and defined spacer length, making it an invaluable tool for researchers in drug development and proteomics.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Bis-Mal-PEG3**, detailed experimental protocols for its use, and visual diagrams to illustrate key mechanisms and workflows.

Core Physicochemical Properties

The efficacy of a crosslinker is defined by its chemical and physical characteristics. **Bis-Mal-PEG3** is a pure compound with a defined structure and molecular weight, which ensures high reproducibility in conjugation experiments. The integrated PEG3 spacer enhances the water solubility of the reagent and the resulting conjugate, a crucial feature that helps to prevent aggregation and precipitation of modified proteins.

Table 1: Physicochemical Properties of Bis-Maleimide-PEG3

Property	Value	Reference(s)
Molecular Weight	352.34 g/mol	
Spacer Arm Length	17.8 Å	
Chemical Formula	C ₁₆ H ₂₀ N ₂ O ₇	
Reactive Groups	Maleimide (at both ends)	
Target Moiety	Sulfhydryl groups (-SH), e.g., on Cysteine	
Solubility	Water Soluble	
Form	Solid Powder	

Reaction Chemistry and Specificity

The utility of **Bis-Mal-PEG3** is rooted in the specific and efficient reaction between its terminal maleimide groups and sulfhydryl (-SH) groups. This Michael addition reaction forms a stable, covalent thioether bond.

Key reaction parameters include:

- **Optimal pH:** The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.
- **Reaction Speed:** At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with primary amines.
- **Side Reactions:** At pH values above 7.5, the maleimide group can exhibit competitive reactivity towards primary amines, such as the side chain of lysine. The maleimide ring is also susceptible to hydrolysis at alkaline pH, which results in a non-reactive maleamic acid. Therefore, aqueous solutions of the reagent should be prepared immediately before use.

Figure 1. Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

The following protocols provide a framework for using **Bis-Mal-PEG3** in bioconjugation applications. Optimization may be required depending on the specific molecules involved.

Protocol 1: General Protein-Protein Crosslinking

This protocol outlines a general procedure for crosslinking two proteins that each contain accessible sulfhydryl groups.

Materials:

- Protein A and Protein B (containing free -SH groups)
- Bis-Maleimide-PEG3 (BM(PEG)3)
- Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol buffer, pH 6.5-7.5. Include 1-10 mM EDTA to prevent disulfide bond formation.
- Anhydrous DMSO or DMF to dissolve BM(PEG)3
- Quenching Solution: 1 M Cysteine-HCl, DTT, or β -mercaptoethanol.
- Desalting column or dialysis equipment for purification.

Procedure:

- Buffer Exchange: Ensure both Protein A and Protein B are in the Conjugation Buffer. If reducing agents were used to generate free thiols, they must be removed prior to adding the crosslinker.
- Prepare Crosslinker Stock: Immediately before use, dissolve BM(PEG)3 in anhydrous DMSO to a concentration of 10-20 mM.
- Conjugation Reaction (Step 1):
 - Dissolve Protein A in Conjugation Buffer to a final concentration of 1-5 mg/mL (adjust based on protein properties).

- Add the BM(PEG)3 stock solution to the Protein A solution to achieve a 10- to 20-fold molar excess of the crosslinker over the protein.
- Incubate the reaction for 60 minutes at room temperature or 2 hours at 4°C.
- Purification: Remove excess, unreacted BM(PEG)3 from the Protein A-linker conjugate using a desalting column or dialysis against the Conjugation Buffer. This step is critical to prevent unwanted polymerization in the next step.
- Conjugation Reaction (Step 2):
 - Add Protein B to the purified Protein A-linker conjugate solution. A 1:1 molar ratio is a good starting point.
 - Incubate for 60 minutes at room temperature or 2 hours at 4°C.
- Quenching: Add a final concentration of 10-50 mM of a free thiol (e.g., Cysteine) from the Quenching Solution to react with any remaining maleimide groups. Incubate for 15-20 minutes at room temperature.
- Final Purification: Purify the final protein-protein conjugate from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Protocol 2: Antibody-Drug Conjugate (ADC) Formation (Conceptual)

This protocol describes a conceptual workflow for conjugating a thiol-containing payload to an antibody with engineered or reduced cysteine residues.

Materials:

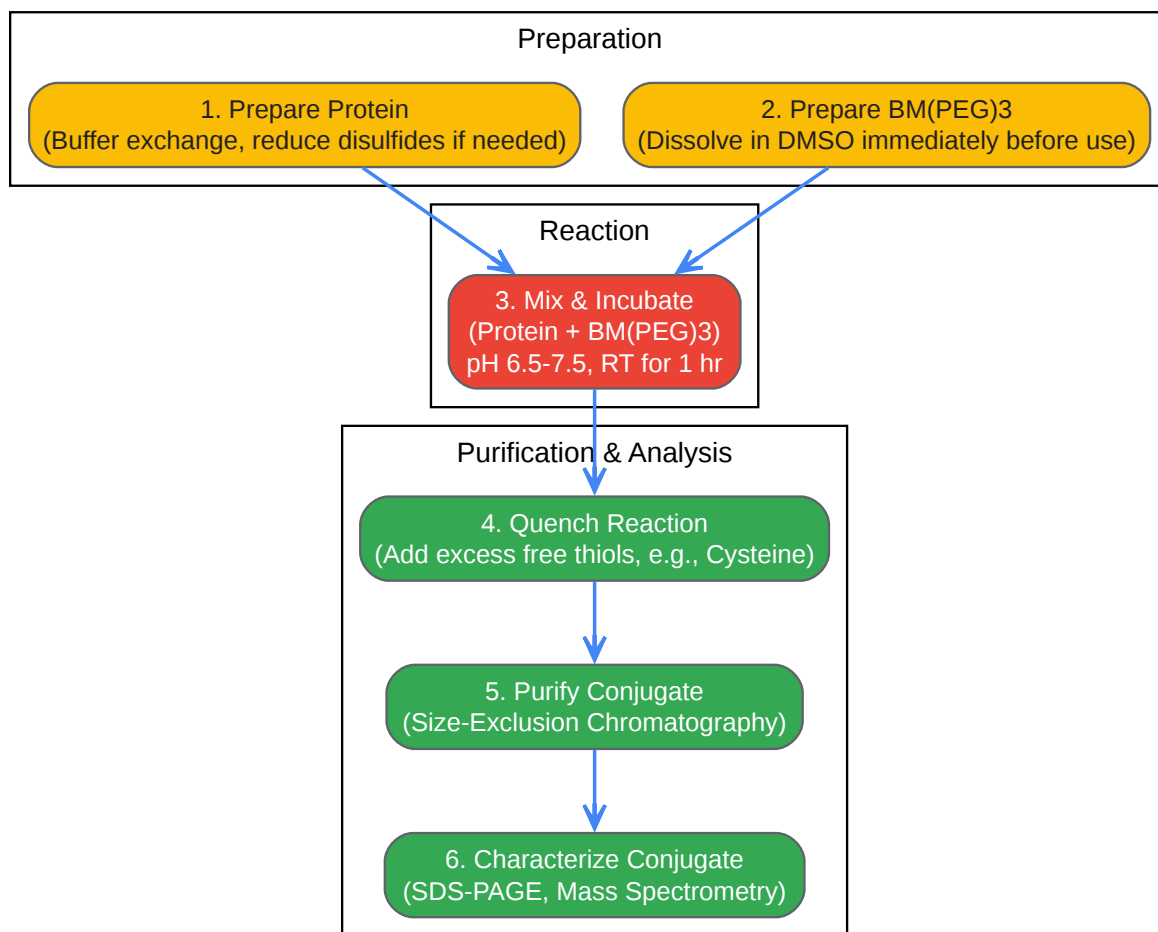
- Antibody (with available -SH groups) in a suitable buffer (e.g., PBS, pH 7.2).
- Thiol-containing payload (e.g., a cytotoxic drug).
- Bis-Maleimide-PEG3 (BM(PEG)3).
- Reaction and purification materials as listed in Protocol 1.

Procedure:

- **Antibody Preparation:** If necessary, partially reduce the antibody's interchain disulfides using a mild reducing agent like TCEP to expose a controlled number of free sulfhydryl groups. Remove the reducing agent immediately via a desalting column.
- **Payload-Linker Activation:**
 - Dissolve the thiol-containing payload and a molar excess of BM(PEG)3 in the Conjugation Buffer with a small amount of DMSO to aid solubility.
 - Allow the reaction to proceed to form the Payload-PEG3-Maleimide intermediate.
- **Purification:** Purify the Payload-PEG3-Maleimide intermediate to remove excess BM(PEG)3.
- **Conjugation to Antibody:**
 - Add the purified Payload-PEG3-Maleimide intermediate to the prepared antibody solution.
 - Incubate for 1-2 hours at room temperature.
- **Quenching and Purification:** Quench the reaction with a free thiol and purify the final ADC using methods like SEC or hydrophobic interaction chromatography (HIC) to separate the conjugated antibody from unreacted components.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using **Bis-Mal-PEG3**.



[Click to download full resolution via product page](#)

Figure 2. General Workflow for Protein Conjugation.

Conclusion

Bis-Maleimide-PEG3 is a versatile and efficient homobifunctional crosslinker for sulfhydryl-to-sulfhydryl conjugation. Its well-defined molecular weight and spacer arm length, combined with the beneficial properties of the hydrophilic PEG spacer, make it a reliable tool for creating stable bioconjugates. The success of conjugation protocols relies on careful control of reaction conditions, particularly pH, to ensure high specificity for thiol groups and to minimize side reactions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **Bis-Mal-PEG3** in their

work, from basic protein interaction studies to the construction of complex antibody-drug conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Bis-Mal-PEG3 molecular weight and spacer arm length]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606164#bis-mal-peg3-molecular-weight-and-spacer-arm-length>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

